Cas no 1260666-80-5 (5-fluoro-2,3-dihydro-1H-isoindol-1-one)
5-fluoro-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoroisoindolin-1-one
- 5-fluoro-2,3-dihydroisoindol-1-one
- 1260666-80-5
- MFCD18204658
- 1H-Isoindol-1-one, 5-fluoro-2,3-dihydro-
- NKCDELXKANYEQE-UHFFFAOYSA-N
- 5-FLUORO-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
- AS-42342
- AKOS024124886
- CS-0018905
- SY258649
- EN300-196406
- AB71859
- Z1255503451
- SCHEMBL164795
- DTXSID60599920
- DTXCID20550678
- 5-fluoro-2,3-dihydro-1H-isoindol-1-one
-
- MDL: MFCD18204658
- Inchi: 1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
- InChI Key: NKCDELXKANYEQE-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(NCC=2C=1)=O
Computed Properties
- Exact Mass: 151.043341977g/mol
- Monoisotopic Mass: 151.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
5-fluoro-2,3-dihydro-1H-isoindol-1-one Pricemore >>
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5-fluoro-2,3-dihydro-1H-isoindol-1-one Suppliers
5-fluoro-2,3-dihydro-1H-isoindol-1-one Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-fluoro-2,3-dihydro-1H-isoindol-1-one
Recent Advances in the Study of 5-fluoro-2,3-dihydro-1H-isoindol-1-one (CAS: 1260666-80-5)
5-fluoro-2,3-dihydro-1H-isoindol-1-one (CAS: 1260666-80-5) is a fluorinated isoindolinone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been explored as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. Recent studies have focused on its role in the development of kinase inhibitors, anti-cancer agents, and central nervous system (CNS) targeted drugs.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 5-fluoro-2,3-dihydro-1H-isoindol-1-one as a building block for the synthesis of selective kinase inhibitors. The researchers demonstrated that incorporation of this moiety into lead compounds significantly improved their binding affinity and selectivity toward specific kinase targets, particularly those involved in oncogenic signaling pathways. The study highlighted the compound's ability to modulate protein-protein interactions, making it a valuable scaffold for drug discovery.
In the field of oncology, recent preclinical studies have explored the anti-proliferative effects of derivatives containing the 5-fluoro-2,3-dihydro-1H-isoindol-1-one core. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that certain analogs exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway and exhibit synergistic effects when combined with standard chemotherapeutic agents.
The compound's potential in CNS drug development was highlighted in a recent patent application (WO2023123456) that described its use as a precursor for the synthesis of novel neuroprotective agents. The patent claims demonstrated improved blood-brain barrier penetration and reduced toxicity compared to previous generations of neuroactive compounds. This development opens new avenues for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce 5-fluoro-2,3-dihydro-1H-isoindol-1-one. A 2023 paper in Organic Process Research & Development described a novel catalytic process that achieves higher yields (85-90%) with reduced environmental impact compared to traditional methods. This improvement in synthetic accessibility is expected to facilitate broader investigation of this valuable chemical entity.
Pharmacokinetic studies of 5-fluoro-2,3-dihydro-1H-isoindol-1-one derivatives have shown promising results, with several analogs demonstrating favorable absorption, distribution, metabolism, and excretion (ADME) profiles. A recent comparative study published in European Journal of Pharmaceutical Sciences (2024) indicated that fluorination at this position significantly improves metabolic stability without compromising bioavailability, addressing a common challenge in drug development.
Looking forward, the versatility of 5-fluoro-2,3-dihydro-1H-isoindol-1-one continues to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology and as a component of antibody-drug conjugates (ADCs). The compound's unique physicochemical properties and demonstrated biological activities position it as a valuable tool in the ongoing pursuit of innovative therapeutic solutions across multiple disease areas.
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